hERG Potassium Channel Blockade: 18-MC vs. Ibogaine and Noribogaine
In whole-cell patch clamp assays using HEK 293 cells heterologously expressing human ERG potassium channels, (+)-18-MC·HCl (reported as 18-MC) demonstrated an hERG IC₅₀ of >50 µM, compared to ibogaine IC₅₀ values of 4.09 ± 0.69 µM (semisynthetic) and 3.53 ± 0.16 µM (extracted), and noribogaine IC₅₀ of 2.86 ± 0.68 µM [1]. A separate study confirmed an 18-MC hERG IC₅₀ of 15 µM, still ~3–5× higher than ibogaine's IC₅₀ of ~3 µM [2]. hERG channel binding affinities (Kᵢ) for all iboga alkaloids tested, including 18-MC, fell within the 0.71–3.89 µM range, indicating that 18-MC binds the channel with comparable affinity but produces substantially less functional blockade [1].
| Evidence Dimension | hERG potassium channel functional blockade |
|---|---|
| Target Compound Data | IC₅₀ >50 µM (Alper 2016); IC₅₀ = 15 µM (Kovar 2011) |
| Comparator Or Baseline | Ibogaine IC₅₀ = 3.53–4.09 µM; Noribogaine IC₅₀ = 2.86 µM |
| Quantified Difference | >12-fold (Alper 2016) to ~3–5× (Kovar 2011) lower hERG blockade |
| Conditions | Whole-cell patch clamp; HEK 293 cells expressing human ERG (hERG Kᵥ11.1) |
Why This Matters
This >12-fold reduction in hERG blockade translates to a substantially lower predicted risk of drug-induced QT prolongation and torsades de pointes, a critical differentiator for in vivo cardiac safety when selecting an iboga-derived research compound.
- [1] Alper, K., Votava, M., Pan, Y.-X., Sershen, H., & Lajtha, A. (2016). hERG Blockade by Iboga Alkaloids. Cardiovascular Toxicology, 16(1), 14–22. doi:10.1007/s12012-015-9307-1 View Source
- [2] Kovar, M., Koenig, X., Mike, Á., Cervenka, R., Lukács, P., Todt, H., Sandtner, W., & Hilber, K. (2011). The anti-addictive drug ibogaine modulates voltage-gated ion channels and may trigger cardiac arrhythmias. BMC Pharmacology, 11(Suppl 2), A1. doi:10.1186/1471-2210-11-S2-A1 View Source
